Product packaging for Cinoquidox(Cat. No.:)

Cinoquidox

Cat. No.: B1632938
M. Wt: 272.26 g/mol
InChI Key: NEXBVZAHMLKKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Chemical Context of Cinoquidox as a Quinoxaline (B1680401) Derivative

This compound is chemically classified as a quinoxaline-1,4-dioxide derivative. The core of its structure is the quinoxaline ring system, which is a bicyclic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. The defining features of this compound are the two N-oxide groups on the pyrazine ring and specific substitutions at the 2 and 3 positions.

The formal IUPAC name for this compound is 3-((cyanomethyl)amino)quinoxaline-2-carbonitrile 1,4-dioxide . This name precisely describes its molecular architecture:

Quinoxaline: The fundamental fused benzene and pyrazine ring system.

1,4-dioxide: Two oxygen atoms are bonded to the nitrogen atoms at positions 1 and 4 of the quinoxaline ring. These N-oxide moieties are known to be crucial for the biological activity of many quinoxaline derivatives. nih.govresearchgate.net

2-carbonitrile: A nitrile (-C≡N) group is attached to the second carbon atom of the quinoxaline ring.

3-((cyanomethyl)amino): An amino group at the third position is further substituted with a cyanomethyl group (-CH₂C≡N).

The presence of the 1,4-dioxide functional groups is particularly significant, as this class of compounds, known as quinoxaline 1,4-dioxides (QdNOs), has been a major focus of research due to their wide range of biological activities. researchgate.netnih.gov

Table 1: Chemical Identification of this compound

Identifier Value
Common Name This compound
IUPAC Name 3-((cyanomethyl)amino)quinoxaline-2-carbonitrile 1,4-dioxide
CAS Number 64557-97-7

| Molecular Formula | C₁₁H₈N₆O₂ |

Historical Development and Evolution of Quinoxaline Chemistry

The study of quinoxaline chemistry dates back to the late 19th century. The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This fundamental reaction remains a cornerstone of quinoxaline synthesis.

The evolution of quinoxaline chemistry can be broadly categorized into several key phases:

Early Synthesis and Discovery (late 19th - early 20th century): Initial research focused on the fundamental synthesis and characterization of the quinoxaline ring system.

Discovery of Biological Activity (mid-20th century): The discovery of naturally occurring antibiotics containing the quinoxaline moiety, such as echinomycin (B1671085) and levomycin, sparked significant interest in the pharmacological potential of these compounds. ipp.pt Research into synthetic quinoxalines as antibacterial agents began to grow.

Development of Quinoxaline-1,4-Dioxides (from 1965): A major breakthrough was the development of the Beirut reaction in 1965 by M.J. Haddadin and C.H. Issidorides. mdpi.com This efficient method for synthesizing quinoxaline 1,4-dioxides from benzofuroxans opened the door to a vast new area of research. nih.govmdpi.com This development led to the creation of clinically used antibacterial drugs like quinoxidine (B158214) and dioxidine (B179994) in the 1970s. nih.gov

Modern Synthetic Methods and Diversification (late 20th - 21st century): Contemporary research has focused on developing more efficient, environmentally friendly ("green") synthetic methods, including microwave-assisted synthesis and the use of recyclable catalysts. The functionalization of the quinoxaline core has expanded dramatically, leading to compounds with a wide array of potential applications.

Current Academic Research Landscape of Quinoxaline-Based Compounds

The current research landscape for quinoxaline-based compounds is vibrant and diverse, with a primary focus on their pharmacological applications. Quinoxaline 1,4-dioxides, the class to which this compound belongs, are particularly prominent in this research.

Key Research Areas:

Antibacterial Agents: QdNOs have a long history as potent antibacterial agents. nih.gov Ongoing research focuses on developing new derivatives to combat antibiotic-resistant bacteria. mdpi.com The mechanism of action for many QdNOs is believed to involve bioreduction to form free radicals that can damage bacterial DNA. researchgate.net

Anticancer Agents: A significant area of current research is the evaluation of quinoxaline derivatives as anticancer drugs. researchgate.net Many QdNOs, particularly those with a 2-carbonitrile group, exhibit selective cytotoxicity towards hypoxic (low-oxygen) tumor cells, which are notoriously resistant to conventional therapies. nih.gov

Antiparasitic and Antiviral Activity: Researchers are actively exploring quinoxaline derivatives for the treatment of parasitic diseases like leishmaniasis, Chagas disease, and malaria. nih.govmdpi.com Additionally, some derivatives have shown promising antiviral effects. nih.gov

Enzyme Inhibitors: The rigid structure of the quinoxaline ring makes it an effective scaffold for designing inhibitors of various enzymes, which is relevant for treating a range of diseases.

The research into 3-amino-quinoxaline-2-carbonitrile 1,4-dioxide derivatives, the parent class of this compound, is particularly active. Studies have shown that modifications to the amino group and substitutions on the benzene ring can significantly influence the compound's biological activity and selectivity. researchgate.net

Table 2: Selected Biological Activities of Quinoxaline Derivatives

Biological Activity Compound Class / Example Research Focus
Antibacterial Quinoxidine, Dioxidine Broad-spectrum activity, combating resistance nih.gov
Antitubercular 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides Activity against M. tuberculosis nih.gov
Anticancer 3-aryl-quinoxaline-2-carbonitrile 1,4-dioxides Hypoxia-selective cytotoxicity nih.gov

| Antiparasitic | Pyrazole quinoxaline derivatives | Activity against Leishmania nih.gov |

While extensive research exists for the broader class of quinoxaline-1,4-dioxides, specific and detailed research findings for this compound itself are not widely published in publicly accessible literature. Its existence as a defined chemical entity suggests it has been synthesized for screening programs or as an intermediate in the synthesis of other compounds. Further focused studies would be required to fully elucidate its specific properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N4O3 B1632938 Cinoquidox

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

N-(2-cyanoethyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide

InChI

InChI=1S/C13H12N4O3/c1-9-12(13(18)15-8-4-7-14)17(20)11-6-3-2-5-10(11)16(9)19/h2-3,5-6H,4,8H2,1H3,(H,15,18)

InChI Key

NEXBVZAHMLKKIJ-UHFFFAOYSA-N

SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCC#N

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCC#N

Origin of Product

United States

Advanced Synthetic Strategies for Cinoquidox and Analogues

Modern Approaches to Quinoxaline (B1680401) Ring System Construction

The classical method for synthesizing quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound pharmatutor.orgscielo.org.za. This approach remains widely utilized for both quinoxaline itself and its various derivatives pharmatutor.org. However, traditional methods often present challenges such as harsh reaction conditions, the necessity for polar solvents, the use of expensive or toxic metal catalysts, cumbersome workup procedures, and sometimes unsatisfactory yields asianpubs.org.

To address these limitations, modern synthetic strategies have introduced significant improvements. Recent advancements include the development of one-pot synthesis protocols, microwave-assisted reactions, and the application of diverse catalytic systems scielo.org.zamdpi.comencyclopedia.pubrsc.org. For instance, catalysts like zinc triflate, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), bentonite (B74815) K-10 clay, iodine, samarium triflate, and alumina-supported heteropolyoxometalates have been effectively employed to optimize reaction conditions and improve yields scielo.org.zaasianpubs.orgmdpi.comencyclopedia.pubajrconline.orgnih.gov. Some of these improved methods facilitate solvent-free reactions or reactions in aqueous media, aligning with green chemistry principles mdpi.comencyclopedia.pubajrconline.org.

Beyond the classical condensation, other synthetic pathways have emerged. These include oxidative cyclization cascades involving 1,2-diamino compounds and hydroxyl ketones encyclopedia.pub. Additionally, two-carbon synthons such as α-halocarbonyls, α-hydroxycarbonyls, α-azocarbonyls, epoxides, and α,β-dihydroxy compounds have been utilized in quinoxaline synthesis asianpubs.org. A notable green approach involves using ethyl gallate, a readily available and environmentally friendly natural compound, as a starting material jocpr.com. This process typically involves treating ethyl gallate with hydrazine (B178648) hydrate (B1144303) to produce quinoxaline-2,3-dione, followed by cyclization catalyzed by greener catalysts like transition metal complexes or enzymes in eco-friendly solvents jocpr.com.

Regioselective and Stereoselective Functionalization of Quinoxaline Scaffolds

Achieving precise control over the introduction of functional groups onto the quinoxaline scaffold is critical for tailoring the properties of Cinoquidox analogues mtieat.orgrsc.orgrsc.org. Direct C-H functionalization has emerged as a highly efficient strategy for modifying the quinoxaline core rsc.orgresearchgate.netnih.gov.

Regioselective functionalization methods include metalation reactions mediated by TMP-metal bases, such as TMPMgCl·BF₃, which can facilitate selective functionalization at specific positions like C-2 or C-3 of the quinoxaline ring rsc.org. For instance, regioselective bromination of pyrrolo[1,2-a]quinoxalines at the C3 or C1/C3 positions has been successfully achieved using tetrabutylammonium (B224687) tribromide (TBATB), providing versatile scaffolds for subsequent derivatization rsc.org.

Stereoselective synthesis of functionalized quinoxaline derivatives is another area of active research, focusing on controlling the spatial arrangement of atoms in the final product researchgate.netnih.govcharlotte.edu. An example is the stereoselective synthesis of vinyl sulfones through a three-component vinyl sulfonation reaction involving quinoxalin-2(1H)-ones, terminal alkynes, and sulfonyl hydrazides, catalyzed by copper nih.gov. The presence of the N-1 atom in 2-arylquinoxaline can facilitate chelation with metal catalysts, directing the reaction to yield ortho-substituted products with high regioselectivity researchgate.net. Furthermore, direct C-H functionalization at the C3 position of quinoxalin-2(1H)-ones offers a cost-effective route to a wide array of derivatives with valuable functional groups, often achieved through multicomponent tandem reactions nih.gov.

Green Chemistry Methodologies in Quinoxaline Synthesis

The application of green chemistry principles in quinoxaline synthesis is gaining momentum, driven by the need to minimize environmental impact, reduce waste generation, and promote the use of sustainable and renewable resources jocpr.commdpi.comencyclopedia.pubnih.gov.

Key aspects of green chemistry methodologies in this domain include:

Environmentally Friendly Catalysts: The utilization of recyclable catalysts such as zinc triflate, cerium (IV) ammonium nitrate (CAN), bentonite K-10 clay, iodine, and alumina-supported heteropolyoxometalates significantly reduces the environmental footprint of the synthesis mdpi.comencyclopedia.pubajrconline.orgnih.gov.

Green Solvents and Solvent-Free Conditions: Reactions are increasingly performed without traditional organic solvents, in aqueous media, or using eco-friendly alternatives like ethanol, ionic liquids, or supercritical carbon dioxide jocpr.commdpi.comencyclopedia.pubajrconline.org. For example, iodine in water has been successfully employed as a green solvent system for quinoxaline synthesis ajrconline.org.

One-Pot Synthesis: Streamlined synthetic processes that combine multiple steps into a single reaction vessel help reduce solvent use, energy consumption, and waste generation scielo.org.zamdpi.comencyclopedia.pub.

Mild Reaction Conditions: Conducting reactions at room temperature or employing microwave assistance reduces the energy input required for the synthesis mdpi.comencyclopedia.pubnih.govnih.gov.

High Atom Economy and Reduced Byproducts: Green chemistry aims for high reaction efficiency, maximizing the incorporation of starting materials into the final product and minimizing the formation of undesirable side products mdpi.comencyclopedia.pub.

The synthesis of quinoxalines from ethyl gallate, a naturally occurring and biodegradable compound, exemplifies a green chemistry approach by utilizing a sustainable feedstock and environmentally benign reagents and solvents jocpr.com.

High-Throughput Synthesis and Combinatorial Libraries of Quinoxaline Derivatives

The acceleration of drug discovery and the development of new materials heavily rely on high-throughput synthesis methods and the creation of diverse combinatorial libraries of quinoxaline derivatives pharmatutor.orgasianpubs.orgrsc.orgnih.govnih.gov.

High-throughput screening (HTS) techniques, often coupled with analytical methods like mass spectrometry (MS) detection, enable the rapid optimization of reaction parameters for quinoxaline synthesis, including droplet volume, flow rate, and catalyst concentration nih.govnih.govfrontiersin.org. Microdroplet-assisted reactions, for instance, have demonstrated the ability to synthesize quinoxaline derivatives in milliseconds with high conversion rates, even in the absence of catalysts in some cases nih.gov. This technology also holds potential for scaled-up industrial production nih.gov.

Combinatorial chemistry and parallel synthesis are instrumental in generating extensive libraries of quinoxaline derivatives, which are then screened for desired biological or physical properties pharmatutor.orgnih.govresearchgate.net. Quinoxaline derivatives are recognized as "privileged structures" in combinatorial drug discovery due to their broad spectrum of pharmacological and biological activities pharmatutor.org. The design of these libraries focuses on exploring various structural features and functional groups to identify compounds with enhanced efficacy and selectivity rsc.orgtandfonline.comnih.gov. A notable example includes the synthesis of a focused library of quinoxaline sulfonohydrazide derivatives for evaluating their enzyme inhibitory activity tandfonline.com.

Molecular Mechanism of Action and Biological Target Elucidation

Identification of Primary Molecular Targets for Quinoxaline (B1680401) Activity

Cinoquidox belongs to the broader class of quinoxaline 1,4-di-N-oxides (QdNOs), which exhibit a wide range of biological activities, suggesting diverse primary molecular targets. These activities include antimicrobial (antibacterial, antimycobacterial, anticandida), antitumoral/anticancer, antiviral, antitrypanosomal, antimalarial, antiamoebic, and anti-inflammatory/antioxidant properties. nih.govresearchgate.netmdpi.comimist.mafrontiersin.org While the specific primary targets for this compound are not exhaustively detailed, the general class of QdNOs has been shown to be potent antibacterial agents and to possess selective cytotoxicity against hypoxic cells found in solid tumors. imist.ma The exact modes of action for many QdNOs, including this compound, are still under active investigation. nih.gov

A summary of the reported biological activities of quinoxaline 1,4-di-N-oxides is presented in Table 1.

Table 1: Reported Biological Activities of Quinoxaline 1,4-di-N-oxides

Activity TypeSpecific ExamplesReferences
AntimicrobialAntibacterial, Antimycobacterial, Anticandida nih.govresearchgate.netmdpi.comimist.ma
Antitumoral/AnticancerAgainst solid tumors, general anticancer activity nih.govresearchgate.netmdpi.comimist.ma
AntiviralGeneral antiviral activity researchgate.netfrontiersin.org
AntiprotozoalAntitrypanosomal, Antimalarial, Antiamoebic nih.govresearchgate.netmdpi.comimist.ma
Anti-inflammatoryGeneral anti-inflammatory properties nih.gov
AntioxidantGeneral antioxidant properties nih.gov
MutagenicMutagenic properties (reported in some derivatives) nih.govimist.ma
InsecticidalGeneral insecticidal properties mdpi.com
HerbicidalGeneral herbicidal properties mdpi.com

Detailed Analysis of Ligand-Target Interactions at the Atomic Level

The mechanism of action of this compound is fundamentally linked to its interactions with biological targets at the molecular level. evitachem.com While atomic-level interaction data specifically for this compound is not widely available, the study of ligand-target interactions generally involves understanding the intricate non-covalent forces that govern molecular recognition. These forces typically include hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π stacking. frontiersin.orgnih.gov

Computational methods, such as molecular docking, are instrumental in predicting the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, often a protein. openaccessjournals.com These methods provide critical insights into the binding mechanisms and energetics, allowing researchers to explore how molecules interact at the atomic level. nih.govopenaccessjournals.com Such analyses can identify frequently occurring atomic-level patterns in protein-ligand interactions, which are crucial for understanding and predicting biological activity. nih.gov For quinoxaline derivatives, their interaction profiles would involve forming these types of non-covalent bonds with target biomolecules, such as proteins or nucleic acids, thereby mediating their observed biological effects.

Perturbation of Cellular Pathways by this compound and Related Quinoxalines

The diverse biological activities of quinoxaline 1,4-di-N-oxides, including this compound, indicate their ability to perturb essential cellular pathways. A significant aspect of their mechanism involves bioreduction, particularly under hypoxic conditions. This bioreduction process is known to induce DNA damage and other cellular disruptions. imist.ma The DNA damage mechanism is a key contributor to their observed genotoxicity in some derivatives and their efficacy against rapidly proliferating cells, such as bacteria and tumor cells. nih.govimist.ma

The broad spectrum of antimicrobial and antitumoral effects exhibited by QdNOs suggests that they interfere with fundamental cellular processes vital for pathogen survival or uncontrolled cell growth. nih.govresearchgate.net Research into cellular perturbations often involves analyzing changes in gene expression and the topology of signaling networks following exposure to chemical compounds. nih.govnih.gov This systematic analysis helps to decipher the crosstalk between signaling pathways and identify molecular interaction points, providing a framework to understand how these compounds modulate cellular responses. plos.orgbiorxiv.orgpsu.edu

Role of Quinoxaline-1,4-di-N-oxide Moiety in Biological Activity

The quinoxaline-1,4-di-N-oxide (QdNO) moiety is a defining structural feature that is critical for the diverse biological activities observed in this class of compounds, including this compound. nih.govmdpi.com The presence of two N-oxide groups, resulting from the oxidation of both nitrogens in the pyrazine (B50134) ring, confers a wide array of pharmaceutical properties. These include antibacterial, antitumoral, antifungal, antiviral, antimycobacterial, and antiparasitic effects. nih.govresearchgate.netmdpi.com

Specifically, the 1,4-di-N-oxide groups are recognized as important for enhancing antimycobacterial activity. nih.gov A pivotal aspect of their mechanism of action is their propensity to undergo bioreduction, particularly in low-oxygen (hypoxic) environments. This bioreduction process, directly attributable to the di-N-oxide moiety, is believed to lead to DNA damage and other cellular disruptions, thereby contributing to their cytotoxic and antimicrobial effects. imist.ma The specific arrangement and presence of this moiety, in conjunction with other substituents on the quinoxaline ring, collectively determine the unique chemical and biological profiles of these molecules. ontosight.ai

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies of Cinoquidox and Its Derivatives

Elucidation of Structural Determinants for Potency and Selectivity

The elucidation of structural determinants for the potency and selectivity of a compound like Cinoquidox involves systematically modifying its chemical structure and observing the resulting changes in biological activity. SAR studies aim to identify which parts of a molecule are crucial for its interaction with a biological target and how these interactions affect the compound's efficacy and specificity nih.gov. For this compound, this would typically involve synthesizing a series of analogues where different substituents on the quinoxaline (B1680401) ring system or the N-(2-cyanoethyl) carboxamide side chain are altered ontosight.ai.

Key structural features often investigated include:

Hydrophobic interactions: The size, shape, and lipophilicity of substituents can influence how well a compound fits into a binding pocket.

Electronic effects: Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its ability to form hydrogen bonds, ionic interactions, or charge-transfer complexes with a target.

Steric hindrance: The bulkiness of substituents can prevent optimal binding or induce conformational changes that are unfavorable for activity.

Hydrogen bonding: The presence, number, and position of hydrogen bond donors and acceptors are critical for specific interactions with biological targets.

By systematically varying these features in this compound derivatives, researchers would aim to establish a clear correlation between specific structural modifications and changes in biological activity (e.g., increased potency, improved selectivity, or altered mechanism of action). For instance, if this compound acts as an antiseptic theswissbay.ch, SAR studies would explore how modifications affect its antimicrobial efficacy against various pathogens and its selectivity over host cells.

Rational Design of this compound Derivatives Based on SAR Insights

Rational drug design leverages the insights gained from SAR studies to create new compounds with improved biological profiles mdpi.comgoogleapis.com. Once critical structural determinants for this compound's activity are identified, medicinal chemists can rationally design derivatives to enhance desired properties. This process is iterative and often involves:

Lead optimization: Modifying the lead compound (this compound) to improve its potency, selectivity, and other pharmacological properties.

Bioisosteric replacement: Substituting atoms or groups with others that have similar steric, electronic, or physicochemical properties to maintain or improve activity while potentially altering other characteristics like metabolic stability or toxicity.

Fragment-based design: Identifying small molecular fragments that bind to specific sites on a target and then linking or growing these fragments to create more potent compounds.

Structure-based drug design (SBDD): If the three-dimensional structure of this compound's biological target were known, SBDD could be employed. This involves using computational methods to visualize how this compound interacts with its target and then designing derivatives that fit more optimally into the binding site, maximizing favorable interactions and minimizing unfavorable ones.

For example, if SAR studies revealed that a particular functional group on this compound is essential for its antiseptic activity, rational design would focus on optimizing this group or introducing similar groups in different positions to enhance the effect. Conversely, if a part of the molecule contributes to undesirable interactions, it could be modified or removed.

In Silico Approaches to SAR Modeling and Prediction

In silico (computational) approaches play an increasingly vital role in SAR studies, enabling the rapid analysis of large chemical datasets and the prediction of biological activity for novel compounds nih.govresearchgate.netcenmed.comgoogle.com. For this compound, these methods would complement experimental studies by:

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models use mathematical relationships to correlate structural and physicochemical properties of compounds with their biological activities researchgate.netsciencemadness.org. By developing a QSAR model for this compound and its derivatives, researchers could predict the activity of new, unsynthesized compounds, thereby prioritizing synthesis efforts.

Molecular Docking: If a potential protein target for this compound were identified, molecular docking simulations could predict the preferred orientation of this compound (or its derivatives) within the binding site of the target protein sciencemadness.org. This provides insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how this compound interacts with its target over time, accounting for the flexibility of both the ligand and the protein sciencemadness.org. This can reveal transient interactions or conformational changes that are important for activity but might be missed by static docking studies.

Pharmacophore Modeling: This approach identifies the essential steric and electronic features of a molecule responsible for its biological activity. A pharmacophore model derived from active this compound derivatives could be used to screen large databases of compounds to find new potential leads.

These in silico methods are powerful tools for generating hypotheses about this compound's SAR, guiding the design of new derivatives, and predicting their potential biological activity before costly and time-consuming synthesis and experimental testing nih.gov.

Conformational Analysis and its Influence on Biological Activity

Conformational analysis is the study of the three-dimensional shapes that molecules can adopt and the factors influencing these shapes nih.govresearchgate.net. For flexible molecules like this compound, which contains rotatable bonds, understanding its preferred conformations is critical because biological activity often depends on the molecule adopting a specific "bioactive conformation" that fits optimally into its target's binding site nih.gov.

Key aspects of conformational analysis relevant to this compound would include:

Conformer generation: Computational methods are used to generate a range of possible low-energy conformations for this compound and its derivatives.

Energy landscapes: Analyzing the potential energy surface of the molecule helps identify stable conformers and the energy barriers for interconversion between them.

Influence on binding: Different conformations of this compound might present different arrangements of functional groups, leading to varying abilities to interact with a biological target. A conformation that is highly populated in solution might not be the one that binds to the target, or vice versa.

Techniques for analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and quantum mechanics (QM) calculations can be used to experimentally and computationally determine conformational preferences in solution or in isolation.

Understanding the conformational preferences and flexibility of this compound is essential for elucidating its SAR. A rigid molecule might have a more predictable binding mode, while a flexible molecule could adopt multiple conformations, only one of which is responsible for its biological effect. Identifying this bioactive conformation is a key goal in SAR studies and can significantly inform the rational design of more potent and selective this compound derivatives.

Computational and Theoretical Chemistry Approaches in Quinoxaline Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a widely employed computational technique to predict the binding affinity and orientation of a small molecule (ligand), such as a quinoxaline (B1680401) derivative, with a macromolecular target (protein). This method provides crucial insights into ligand-protein interactions at an atomic level, aiding in the rational design of new drugs. For quinoxaline derivatives, molecular docking simulations have been instrumental in various therapeutic areas.

Studies have utilized molecular docking to investigate quinoxaline derivatives as inhibitors for diverse targets. For instance, quinoxaline moieties have been identified as small-molecule inhibitors of the LRP5/6-sclerostin interaction, a therapeutic target for osteoporosis, through docking simulations nih.gov. In the context of antiviral research, molecular docking has been applied to design novel anti-HIV agents, where quinoxaline derivatives were docked onto the active site of the integrase enzyme to predict binding modes and affinities sigmaaldrich.com. Similarly, quinoxaline derivatives have been explored as potential anticancer agents, with docking studies revealing strong binding interactions with targets like c-Met-kinase wikipedia.org and epidermal growth factor receptor (EGFR) tyrosine kinase. These simulations help in understanding how different substitutions on the quinoxaline scaffold influence binding to specific amino acid residues within the protein's active site. For example, in studies on insecticidal agents, molecular docking of novel quinoxaline derivatives showed specific hydrogen bond formations with key residues like Trp143 in target proteins, indicating their potential binding modes.

While direct detailed findings on Cinoquidox molecular docking are not extensively reported, the general application of these simulations to quinoxaline derivatives suggests that this compound, as a member of this class, can similarly be investigated to elucidate its potential binding mechanisms with various biological targets.

An example of molecular docking results for quinoxaline derivatives against EGFR tyrosine kinase is presented below, illustrating binding energies (lower values indicate stronger binding):

CompoundBinding Energy (Kcal/mol)Target ProteinReference
SGQ4-7.46EGFR Tyrosine Kinase
DMUQ5-7.31EGFR Tyrosine Kinase
6AUQ6-6.85EGFR Tyrosine Kinase
PTQ8-6.74EGFR Tyrosine Kinase
Erlotinib (Standard)-3.84EGFR Tyrosine Kinase

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for investigating the electronic structure and reactivity of chemical compounds like quinoxaline derivatives. These calculations provide insights into properties such as frontier molecular orbital (FMO) energies (HOMO and LUMO), energy gaps (ΔE), hardness, softness, and dipole moments, which are critical for understanding a molecule's chemical behavior and biological activity.

For quinoxaline derivatives, quantum chemical studies have been applied to predict their potential as corrosion inhibitors. Parameters such as EHOMO (highest occupied molecular orbital energy) and ELUMO (lowest unoccupied molecular orbital energy) are calculated to understand electron transfer capabilities and adsorption mechanisms on metal surfaces. A higher EHOMO often correlates with a greater tendency to donate electrons, while a lower ELUMO indicates a higher propensity to accept electrons. These properties are crucial for the formation of protective films in corrosion inhibition.

Furthermore, quantum chemical calculations have been used in quantitative structure-activity relationship (QSAR) studies to establish relationships between the electronic structure of quinoxaline derivatives and their biological activities. For instance, a quantum-chemical study explored the relationship between the electronic structure and anti-proliferative activity of quinoxaline derivatives on the HeLa cell line, identifying local atomic reactivity indices that influence activity. This type of analysis helps in identifying key electronic features that contribute to a compound's efficacy, guiding the design of more potent analogs.

The local reactivity of quinoxaline derivatives can also be analyzed through Fukui functions and condensed softness indices, which help predict reactive centers and potential sites for nucleophilic and electrophilic attacks. These theoretical findings often show consistency with experimental data, validating the predictive power of quantum chemical methods.

Pharmacophore Modeling and Virtual Screening for Novel Quinoxaline Scaffolds

Pharmacophore modeling and virtual screening are computational techniques used to identify novel chemical entities with desired biological activities. A pharmacophore represents the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target. These models are derived from known active compounds (ligand-based) or from the binding site of a target protein (structure-based).

In quinoxaline research, pharmacophore modeling has been extensively used to define the structural requirements for various biological activities. For example, pharmacophore models have been developed for quinoxaline derivatives acting as antagonists of the Gly/NMDA receptor, a target for neurodegenerative diseases. These models are then used as 3D queries to virtually screen large chemical databases, such as the ZINC database, to identify new compounds that possess these critical pharmacophoric features. This process significantly narrows down the number of compounds to be synthesized and tested experimentally, making drug discovery more efficient.

Virtual screening campaigns based on pharmacophore models have led to the discovery of novel quinoxaline scaffolds with potential therapeutic applications. For instance, a quinoxaline moiety was identified as a new small-molecule inhibitor of the LRP5/6-sclerostin interaction through pharmacophore-based virtual screening and docking simulations nih.gov. Similarly, pharmacophore modeling combined with virtual screening has been applied in the search for novel anti-HIV agents and antimalarial compounds based on quinoxaline derivatives sigmaaldrich.com. The identified hits are often further evaluated through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their drug-likeness and potential for further development sigmaaldrich.com.

Application of Machine Learning in Quinoxaline Drug Discovery

The integration of machine learning (ML) and artificial intelligence (AI) into drug discovery has revolutionized the process, offering unprecedented capabilities for data analysis, prediction, and optimization. While specific detailed applications of ML directly to this compound are not widely documented, the principles and methodologies are highly applicable to the broader class of quinoxaline derivatives, including this compound.

Machine learning approaches can be applied across various stages of the drug discovery pipeline, from target validation and lead identification to lead optimization and ADMET prediction. For quinoxaline derivatives, ML can be used to:

Predict Biological Activity: ML models can be trained on datasets of quinoxaline compounds with known biological activities to predict the activity of new or unsynthesized analogs. This includes predicting properties like anti-proliferative activity, antimicrobial effects, or enzyme inhibition.

De Novo Design: Generative AI models can design novel quinoxaline structures with desired properties, exploring vast chemical spaces more efficiently than traditional methods.

Optimize Lead Compounds: ML algorithms can help optimize the structure of lead quinoxaline compounds to improve their potency, selectivity, and pharmacokinetic profiles.

Predict ADMET Properties: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity of quinoxaline derivatives, reducing the need for extensive experimental testing and accelerating the selection of drug-like candidates.

Virtual Screening Enhancement: ML can enhance virtual screening by developing more accurate scoring functions for molecular docking or by filtering out false positives from large screening datasets.

The increasing availability of high-quality data on quinoxaline derivatives' structures and biological activities provides a fertile ground for the application of ML techniques. This synergy allows for a more streamlined and cost-effective approach to discovering and developing new quinoxaline-based drugs, including those structurally related to this compound.

Preclinical in Vitro Biological Profiling of Cinoquidox and Quinoxaline Derivatives

Antimicrobial Activity Against Diverse Pathogenic Microorganisms (e.g., bacteria, parasites)

Investigation of Enzymatic Inhibition Profiles (e.g., DNA gyrase, topoisomerase IV)

Bacterial DNA gyrase and topoisomerase IV are well-established targets for many antimicrobial agents, particularly quinolone antibiotics, which are known to inhibit bacterial DNA synthesis by interacting with these essential enzymes. nih.govwikipedia.org These enzymes are crucial for DNA replication and transcription in bacteria, and their inhibition can lead to cell death. wikipedia.orgwhiterose.ac.uk While Cinoquidox is noted in contexts related to the inhibition of DNA gyrase and topoisomerase IV, specific enzymatic inhibition profiles, such as half-maximal inhibitory concentration (IC50) values, detailing this compound's direct inhibitory effects on these or other relevant enzymes, were not found in the current search results. onelook.comonelook.com The mechanism by which quinolones inhibit these enzymes often involves stabilizing DNA-enzyme complexes, leading to DNA damage. nih.govnih.gov

Cell-Based Assays for Growth Modulation and Cytotoxicity in Non-Human Models

Cell-based assays are instrumental in preclinical research for assessing the effects of compounds on cellular processes, including growth modulation and cytotoxicity. These in vitro assays provide valuable preliminary data on how substances interact with biological systems, often reducing the need for immediate in vivo animal models. databiotech.co.ilsigmaaldrich.com They can evaluate parameters such as cell viability, proliferation, and the induction of cell death. databiotech.co.ilnih.govpromega.esnih.gov Despite the general importance of such studies for compounds with potential medical applications, specific data or detailed research findings regarding this compound's growth modulation effects or cytotoxicity in non-human cell models were not identified in the provided literature.

Biofilm Inhibition and Virulence Factor Modulation Studies

Bacterial biofilms and virulence factors play significant roles in the pathogenesis of many infections, contributing to antimicrobial resistance and chronic disease. frontiersin.orgnih.govmdpi.com Research into compounds that can inhibit biofilm formation or modulate bacterial virulence factors is a crucial aspect of developing new antimicrobial strategies. Studies on other compounds have shown success in this area, demonstrating the ability to reduce the production of virulence factors like pyocyanin (B1662382) and rhamnolipids, and to impair biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa. frontiersin.orgmdpi.comfrontiersin.org However, specific research findings or data tables detailing this compound's activity in inhibiting biofilm formation or modulating virulence factors were not present in the reviewed literature.

Mechanisms of Antimicrobial Resistance to Quinoxaline Based Compounds

Molecular Basis of Acquired Resistance in Microorganisms

Acquired resistance to quinoxaline (B1680401) antibiotics in microorganisms is a complex process driven by genetic evolution under selective pressure. Bacteria can acquire resistance through two main genetic events: spontaneous mutations in their own chromosomal DNA or the acquisition of foreign resistance genes through horizontal gene transfer.

Horizontal gene transfer allows for the rapid dissemination of resistance determinants among different bacterial species and strains. This process can occur through three primary mechanisms:

Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct contact.

Transformation: The uptake and incorporation of free DNA from the environment.

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria).

These mobile genetic elements, such as plasmids, transposons, and integrons, can carry genes that encode for efflux pumps, antibiotic-modifying enzymes, or proteins that protect the cellular targets of the antibiotic. For instance, studies on quinoxaline 1,4-dioxides have shown that resistance can develop in Escherichia coli, and there is concern that the resistance determinants could spread to other pathogenic enterobacteria. plos.org

In addition to acquiring new genetic material, bacteria can also develop resistance through mutations in their own genes. These mutations often occur in the genes that code for the antibiotic's target or in regulatory genes that control the expression of efflux pumps or other resistance-related proteins. For example, in Pseudomonas aeruginosa, mutations can lead to enhanced production of β-lactamases or alterations in antibiotic targets, contributing to a multidrug-resistant phenotype. nih.gov Similarly, in Salmonella, quinolone resistance is often initiated by chromosomal mutations in the quinolone resistance-determining regions (QRDR) of genes encoding DNA gyrase and topoisomerase IV. frontiersin.org

A study on the development of resistance to quinoxaline 1,4-dioxides in E. coli revealed that under selective pressure, there was an upregulation of functional genes associated with ATP biosynthesis, the electron transport chain, and the biosynthesis of antioxidative agents like lipoate and trehalose. This suggests that E. coli may adapt to the stress induced by quinoxalines by enhancing its metabolic and protective pathways. plos.org

Bacterial SpeciesMechanism of Acquired ResistanceImplication
Escherichia coliUpregulation of genes for ATP biosynthesis, electron transport, and antioxidative pathways. plos.orgEnhanced metabolic and protective capabilities to counteract drug-induced stress.
Pseudomonas aeruginosaMutations leading to enhanced β-lactamase production and target alterations. nih.govDevelopment of multidrug resistance.
Salmonella spp.Chromosomal mutations in the quinolone resistance-determining regions (QRDR). frontiersin.orgReduced susceptibility to quinolone and quinoxaline antibiotics.

Efflux Pump Systems and Their Role in Quinoxaline Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its antimicrobial effect. The overexpression of efflux pumps is a significant contributor to multidrug resistance (MDR) in many pathogenic bacteria.

Several families of efflux pumps have been identified in bacteria, with the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) being the most prominent in conferring resistance to a broad spectrum of antimicrobial agents, including quinoxalines.

The RND superfamily of efflux pumps is particularly important in Gram-negative bacteria. These are typically tripartite systems consisting of an inner membrane transporter, a periplasmic membrane fusion protein, and an outer membrane channel. mdpi.commdpi.comfrontiersin.orgresearchgate.net The AcrAB-TolC system in E. coli is a well-characterized RND pump that contributes to resistance against various drugs. While direct evidence for Cinoquidox efflux by specific RND pumps is an area of ongoing research, the structural similarities between quinoxalines and quinolones suggest that pumps known to extrude quinolones are likely candidates for quinoxaline efflux.

The Major Facilitator Superfamily (MFS) represents another large and diverse group of transporters found in bacteria. MFS pumps are typically single-component transporters that utilize the proton motive force to expel substrates. researchgate.netfrontiersin.orgresearchgate.net The NorA efflux pump in Staphylococcus aureus is a well-studied MFS transporter known to confer resistance to fluoroquinolones. nih.gov Given the structural similarities, it is plausible that NorA and other MFS pumps can also recognize and transport quinoxaline-based compounds. Research into pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which are structurally analogous to quinoxalines, has focused on their potential as inhibitors of the NorA efflux pump in S. aureus. tandfonline.com

The expression of these efflux pumps is tightly regulated. In the presence of antibiotics or other stressors, bacteria can upregulate the expression of efflux pump genes, leading to an increased capacity for drug extrusion and a higher level of resistance.

Efflux Pump SuperfamilyBacterial TypeEnergy SourceExamplesPotential Role in Quinoxaline Resistance
Resistance-Nodulation-Division (RND) Gram-negativeProton motive forceAcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) mdpi.commdpi.comEfflux of quinoxaline compounds from the bacterial cell.
Major Facilitator Superfamily (MFS) Gram-positive and Gram-negativeProton motive forceNorA (S. aureus) nih.govTransport of quinoxaline derivatives out of the cytoplasm.

Target Gene Mutations and Enzymatic Inactivation of Quinoxaline Antibiotics

Alterations in the cellular targets of antibiotics are a primary mechanism of resistance. For quinoxaline-based compounds that, like quinolones, are known to target bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—mutations in the genes encoding these enzymes can significantly reduce drug efficacy.

DNA gyrase is essential for DNA replication, recombination, and repair, and it is the primary target of quinolones in many Gram-negative bacteria. Topoisomerase IV is also involved in DNA replication, particularly in the segregation of daughter chromosomes. Both enzymes are composed of two subunits, encoded by the gyrA and gyrB genes for DNA gyrase, and the parC and parE genes for topoisomerase IV.

Resistance to quinolones, and by extension likely to quinoxalines, most commonly arises from mutations within a specific region of the gyrA and parC genes known as the quinolone resistance-determining region (QRDR). nih.govscispace.comopenmicrobiologyjournal.com These mutations lead to amino acid substitutions that alter the structure of the enzyme's drug-binding pocket, thereby reducing the affinity of the antibiotic for its target. For example, in E. coli, common mutations in gyrA occur at codons 83 and 87, while in parC, mutations are frequently observed at codons 80 and 84. scispace.comnih.gov The accumulation of multiple mutations in both gyrA and parC can lead to high levels of resistance. openmicrobiologyjournal.comnih.gov

While the primary mechanism of action for many quinoxalines involves targeting DNA, another potential resistance mechanism is the enzymatic inactivation of the antibiotic. This can occur through various biochemical modifications, such as hydrolysis, group transfer, or redox reactions, that render the drug inactive. Although less commonly reported for quinoxalines compared to other antibiotic classes like β-lactams, the possibility of enzymatic degradation exists. Studies have shown that certain bacteria possess enzymes capable of degrading a wide range of antibiotics. For instance, some bacteria can utilize antibiotics as a carbon source, implying the presence of enzymatic pathways for their breakdown. mdpi.com However, specific enzymes that inactivate this compound or other quinoxaline antibiotics have not been extensively characterized. There is evidence of a quinoxaline-2-carboxylic acid activating enzyme in Streptomyces triostinicus, which is involved in the biosynthesis of quinoxaline antibiotics, suggesting that enzymatic modification of the quinoxaline core is biologically feasible. acs.orgsci-hub.se

GeneEnzymeCommon Mutation Sites (in related Quinolones)Consequence of Mutation
gyrADNA gyrase subunit ACodons 83 and 87 (e.g., in E. coli) scispace.comnih.govReduced binding affinity of the antibiotic to DNA gyrase.
parCTopoisomerase IV subunit ACodons 80 and 84 (e.g., in E. coli) scispace.comnih.govDecreased sensitivity of topoisomerase IV to the antibiotic.

Advanced Analytical and Bioanalytical Techniques for Cinoquidox Characterization

Spectroscopic Methods for Structural Elucidation of Quinoxaline (B1680401) Metabolites

Spectroscopic techniques play a crucial role in confirming the chemical structure and assessing the purity of Cinoquidox and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are frequently utilized for this purpose. uni.lu These methods provide detailed insights into the molecular framework and elemental composition.

Fourier-transform infrared (FTIR) spectroscopy is another valuable tool, particularly in the context of quinoxaline-related compounds. For instance, FTIR optics have been employed to evaluate the coupling efficiency in the preparation of biosensors, specifically by monitoring the characteristic N-H peaks associated with amide bonds. nih.govjkchemical.com This application is evident in studies involving quinoxaline antibiotics such as Olaquindox (OLA), Quinocetone (QCT), and 3-methyl-quinoxaline-2-carboxylic acid (MQCA), where FTIR results have been presented to confirm structural aspects. nih.gov Furthermore, general spectral analysis has been used to confirm the successful incorporation of products into complex matrices like microbubbles, with this compound being noted in such contexts. uni-freiburg.dejk-medical.com

Chromatographic and Electrophoretic Techniques for Purity and Quantification

Chromatographic and electrophoretic methods are indispensable for the separation, purification, and accurate quantification of this compound and its associated compounds. High-Performance Liquid Chromatography (HPLC) stands out as a primary instrumental method for the analysis of quinoxaline antibiotics and their major metabolites. jkchemical.comnih.gov HPLC is recognized for its high accuracy, robust recovery rates, excellent reproducibility, and reliable quantitative analysis capabilities. jkchemical.comnih.gov

HPLC has been extensively used to validate the results obtained from other analytical techniques, such as biosensor assays, for quinoxalines like OLA, QCT, and MQCA, consistently demonstrating agreement between methods. nih.govjkchemical.comnih.govuni.lu The application of HPLC extends to the analysis of this compound, where it is listed among compounds suitable for such chromatographic investigations. lgcstandards.comzhanggroup.org

Mass Spectrometry-Based Approaches for Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique for the characterization of this compound, particularly for confirming its structure and purity. uni.lu When coupled with chromatographic separation, it becomes an even more potent tool for analyzing complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted instrumental method for the analysis of quinoxaline antibiotics and their metabolites. jkchemical.comnih.gov This hyphenated technique offers superior sensitivity and selectivity, enabling the identification and quantification of target compounds even in intricate biological or environmental samples. The high accuracy and reliability of LC-MS/MS make it a cornerstone for comprehensive analysis. jkchemical.comnih.gov Additionally, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectral analysis has been employed to confirm the incorporation of various compounds, including this compound, into microbubble formulations, highlighting its utility in complex sample characterization. jk-medical.com

Development of Biosensors for Quinoxaline Detection in Research Samples

The development of biosensors offers rapid, sensitive, and portable solutions for the detection of quinoxaline compounds in various research samples. Europium Nanoparticle (EuNP)-based lateral flow strip biosensors (LFSBs) have emerged as a significant advancement, enabling the simultaneous quantitative detection of quinoxaline antibiotics such as Olaquindox (OLA), Quinocetone (QCT), and 3-methyl-quinoxaline-2-carboxylic acid (MQCA) in matrices like fish feed and tissue. nih.govjkchemical.comnih.govuni.lulabsolu.ca

These EuNP-LFSBs demonstrate high sensitivity with impressive limits of detection (LODs) and rapid analysis times. For instance, the LODs were reported as 0.067 ng/mL for OLA, 0.017 ng/mL for QCT, and 0.099 ng/mL for MQCA, with detection completed within 10 minutes. nih.govjkchemical.comnih.govuni.lulabsolu.ca The average recovery rate for these biosensors was 95.13%, with relative standard deviations below 9.38%, indicating good accuracy and precision. nih.govjkchemical.comnih.govuni.lu Furthermore, the sensitivity of EuNP-LFSBs was found to be 9–11 times higher compared to traditional gold nanoparticle (AuNP)-LFSBs. nih.gov The reliability of these biosensor methods has been consistently verified through comparison with HPLC, showing strong consistency in results. nih.govjkchemical.comnih.govuni.lu

Another notable biosensor application involves a monoclonal antibody-based surface plasmon resonance (SPR) biosensor. This method has been developed for the detection of 3-methyl-quinoxaline-2-carboxylic acid (MQCA), a marker residue of olaquindox, in swine tissues. This SPR biosensor achieved LODs of 1.4 µg kg⁻¹ in swine muscle and 2.7 µg kg⁻¹ in swine liver. chem960.com The inclusion of this compound in studies involving the purchase of quinoxaline compounds for biosensor research further underscores its relevance in this analytical domain. nih.govjkchemical.comnih.gov

Table 1: Performance Characteristics of EuNP-LFSBs for Quinoxaline Detection

AnalyteLimit of Detection (LOD) (ng/mL) nih.govjkchemical.comnih.govuni.lulabsolu.caAverage Recovery (%) nih.govjkchemical.comnih.govuni.luRelative Standard Deviation (RSD) (%) nih.govjkchemical.comnih.govuni.luAnalysis Time (min) nih.govjkchemical.comnih.govuni.lulabsolu.ca
Olaquindox (OLA)0.06795.13< 9.3810
Quinocetone (QCT)0.01795.13< 9.3810
3-methyl-quinoxaline-2-carboxylic acid (MQCA)0.09995.13< 9.3810

Future Research Directions and Translational Opportunities for Quinoxaline Chemistry

Exploration of New Biological Targets and Therapeutic Areas

The inherent versatility of the quinoxaline (B1680401) scaffold suggests considerable potential for identifying novel biological targets and expanding into new therapeutic areas. Cinoquidox, already established as an antibacterial agent in veterinary contexts, offers a starting point for such exploration ncats.ioresearchgate.netncats.io. Future research could focus on elucidating the precise molecular mechanisms of this compound's antibacterial action beyond its current understanding, potentially revealing new pathways that could be targeted for drug development.

Beyond its known antibacterial properties, the quinoxaline core, present in this compound, has been associated with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects researchgate.net. This broad activity profile suggests that this compound, or its structural modifications, could be investigated for efficacy against a wider range of pathogens or diseases. For instance, exploring this compound's potential against drug-resistant bacterial strains, a significant global health challenge, could be a critical research direction. Furthermore, given that quinoxaline derivatives have shown activity against various transplantable tumors, this compound could be screened for novel anticancer properties or as a lead compound for developing new oncological therapies researchgate.net.

Detailed research findings on this compound's known applications are summarized below:

CompoundApplicationContextSource
This compoundAntibacterial agentVeterinary medicine ncats.ioresearchgate.netncats.io
This compoundGrowth promoterVeterinary medicine ncats.ioresearchgate.netncats.io

Development of Novel Quinoxaline Delivery Systems for Research Applications

Effective delivery systems are crucial for optimizing the therapeutic potential of chemical compounds, including quinoxaline derivatives like this compound. Research in this area could focus on developing advanced delivery platforms that enhance the bioavailability, target specificity, and controlled release of this compound for various research applications.

Current drug delivery research explores systems based on polymer coatings, hydrogels, polymer foams, and osmotic pressure to control or extend drug release google.comgoogle.com. For this compound, investigating microparticulate compositions, as described in patent literature for other compounds, could lead to formulations with improved pharmacokinetic properties google.comgoogle.com. This could involve developing formulations that ensure a sustained release of this compound, which might be particularly beneficial for its antibacterial applications, potentially reducing the frequency of administration in research models.

Furthermore, the development of targeted delivery systems, such as those employing specific vectors to bind to target molecule receptors, could enhance the efficacy of this compound by concentrating it at the site of action google.com. This approach could minimize off-target effects and maximize therapeutic impact in research settings. For instance, if new biological targets for this compound are identified, designing delivery systems that specifically deliver the compound to these targets would be a significant advancement.

Combination Therapies and Synergistic Effects with Quinoxaline Derivatives

The exploration of combination therapies involving quinoxaline derivatives, with this compound as a key component, represents a promising avenue for future research. Combination approaches can lead to synergistic effects, where the combined action of two or more agents is greater than the sum of their individual effects, potentially overcoming resistance mechanisms or achieving broader therapeutic coverage.

For this compound, this could involve studying its synergistic activity with other known antibacterial agents, particularly in the context of combating antimicrobial resistance. Research could investigate combinations that enhance this compound's efficacy against difficult-to-treat bacterial infections or reduce the likelihood of resistance development. While specific combination therapy research for this compound is not widely detailed in public literature, the general principle of combining a quinoxaline derivative with other therapeutic agents holds significant promise, as seen in other fields like cancer treatment where topical combination treatments have shown to reduce cancer risk uspharmacist.com. This approach could lead to more potent and sustainable therapeutic strategies in veterinary and potentially human medicine, if future research supports such translation.

Addressing Global Health Challenges through Quinoxaline Research

Quinoxaline research, with this compound as an exemplar, can contribute significantly to addressing pressing global health challenges, particularly in the context of antimicrobial resistance and infectious diseases. The widespread issue of antibiotic resistance, accelerated by the overuse and misuse of antibiotics, necessitates the discovery of new antibacterial agents and strategies eur.nleur.nl.

This compound's established antibacterial activity positions it as a candidate for further investigation in this critical area ncats.ioresearchgate.netncats.io. Future research could focus on understanding the mechanisms of resistance to this compound and developing strategies to circumvent them. This includes exploring structural modifications of this compound to enhance its potency against resistant strains or to develop novel quinoxaline-based antibiotics with distinct mechanisms of action.

Furthermore, the development of rapid and sensitive detection methods for quinoxaline antibiotics, including this compound and its metabolites, is crucial for monitoring their presence in food chains and environments, which can contribute to the spread of resistance researchgate.net. Research into advanced biosensors, such as europium nanoparticle-based lateral flow strip biosensors, can facilitate this monitoring, thereby supporting responsible antibiotic use and mitigating resistance.

The continued exploration of this compound and other quinoxaline derivatives is vital for developing effective interventions against infectious diseases and contributing to global health security.

Q & A

Q. What are the validated synthetic pathways for Cinoquidox, and how can researchers ensure reproducibility?

  • Methodological Answer : The synthesis of this compound (C₁₃H₁₂N₄O₃) involves condensation of 3-methyl-2-quinoxalinecarboxamide 1,4-dioxide with 2-cyanoethylamine under controlled pH and temperature. Key steps include:

Starting Materials : Use high-purity precursors (e.g., quinoxaline derivatives) to minimize side reactions.

Reaction Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates.

Purification : Employ column chromatography or recrystallization to isolate this compound, followed by NMR and mass spectrometry for structural confirmation .

  • Data Table:
ParameterSpecification
Molecular FormulaC₁₃H₁₂N₄O₃
SMILESO=[N]1C(C(N(O)C2C1CCCC2)C)C(=O)NCCC#N
Regulatory IdentifierFDA Unique Ingredient ID: 5743F6U086

Q. What in vitro assays are recommended to study this compound’s antimicrobial mechanism of action?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test inhibition of bacterial DNA gyrase or topoisomerase IV using fluorometric assays (e.g., ATPase activity measurement).
  • Time-Kill Curves : Evaluate bactericidal activity by exposing bacterial strains (e.g., S. aureus, E. coli) to serial dilutions of this compound and plotting CFU/mL over 24 hours.
  • Resistance Profiling : Compare minimum inhibitory concentrations (MICs) against wild-type and efflux-pump-deficient strains to assess resistance mechanisms .

Q. Which analytical techniques are critical for assessing this compound purity and stability?

  • Methodological Answer :
  • HPLC-PDA : Use reverse-phase chromatography with photodiode array detection (λ = 254 nm) to quantify purity (>98%).
  • Thermogravimetric Analysis (TGA) : Determine thermal stability under controlled nitrogen atmospheres.
  • Forced Degradation Studies : Expose this compound to acidic/alkaline hydrolysis, oxidative stress, and UV light to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across bacterial strains?

  • Methodological Answer :
  • Meta-Analysis Framework : Aggregate data from multiple studies, stratifying by bacterial species, growth phase, and inoculum size. Use random-effects models to account for heterogeneity.
  • Variable Standardization : Replicate experiments under harmonized conditions (e.g., CLSI/MICE guidelines for MIC testing).
  • Mechanistic Follow-Up : Perform transcriptomic profiling (RNA-seq) on strains with divergent responses to identify resistance genes or metabolic adaptations .

Q. What experimental designs are optimal for studying synergistic effects of this compound with other antimicrobials?

  • Methodological Answer :
  • Checkerboard Assays : Combine this compound with β-lactams or fluoroquinolones in a 96-well plate to calculate fractional inhibitory concentration indices (FICIs). Synergy is defined as FICI ≤0.5.
  • In Vivo Validation : Use murine infection models to test combination therapies, measuring bacterial load reduction in target tissues (e.g., skin for topical applications).
  • Pharmacokinetic Integration : Model drug-drug interactions using compartmental analysis to optimize dosing regimens .

Q. How can predictive modeling improve the development of this compound derivatives with enhanced activity?

  • Methodological Answer :
  • QSAR Modeling : Train quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation.
  • Molecular Dynamics Simulations : Simulate binding interactions between this compound derivatives and target enzymes (e.g., DNA gyrase) to prioritize synthetic targets.
  • ADMET Profiling : Predict absorption, toxicity, and metabolic stability using tools like SwissADME or ADMETlab .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio) and identify critical quality attributes (CQAs).
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to control crystallization kinetics.
  • Stability-Indicating Methods : Develop validated HPLC protocols to track impurities across batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.